(2,4,6-Trichloropyrimidin-5-yl)methanol

Description

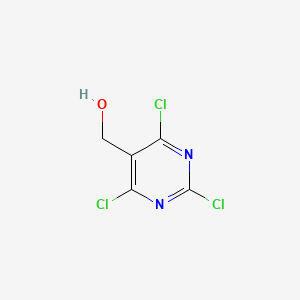

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trichloropyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNRIAWXHJFJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(N=C1Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855952 | |

| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260682-15-2 | |

| Record name | (2,4,6-Trichloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2,4,6-Trichloropyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable multi-step synthesis pathway for (2,4,6-trichloropyrimidin-5-yl)methanol, a valuable intermediate in the development of novel therapeutic agents and other functional molecules. The described pathway commences with the synthesis of the core pyrimidine scaffold, followed by functionalization to introduce the hydroxymethyl group.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-step process starting from barbituric acid. The initial step involves the chlorination of barbituric acid to yield the key intermediate, 2,4,6-trichloropyrimidine. This is followed by a formylation reaction to introduce a carbaldehyde group at the 5-position. The final step is the selective reduction of the aldehyde to the desired primary alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on reported experimental findings.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |

| 1 | Chlorination | Barbituric acid | Phosphorus oxychloride, Phosphorus pentachloride (or Phosphorus trichloride/Chlorine) | 2,4,6-Trichloropyrimidine | 85-92.4 | >97 |

| 2 | Formylation | 4,6-Dihydroxypyrimidine | Phosphorus oxychloride, N,N-Dimethylformamide (Vilsmeier-Haack) | 2,4,6-Trichloropyrimidine-5-carbaldehyde | ~46 | Not Specified |

| 3 | Reduction | 2,4,6-Trichloropyrimidine-5-carbaldehyde | Sodium borohydride (NaBH₄) | This compound | Not Specified | Not Specified |

Experimental Protocols

Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

This procedure is adapted from established patent literature describing the chlorination of barbituric acid.[1]

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)

-

Catalyst (e.g., N,N-dimethylformamide - DMF, optional)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, a mixture of barbituric acid and an excess of phosphorus oxychloride is prepared. A catalytic amount of DMF can be added to facilitate the reaction.

-

The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours until the reaction is complete, which can be monitored by techniques such as TLC or HPLC.

-

After the initial reaction, the mixture is cooled, and phosphorus pentachloride (or phosphorus trichloride followed by the bubbling of chlorine gas) is added.

-

The reaction mixture is then heated again to a temperature range of 70-115 °C for a specified period to ensure complete chlorination.

-

Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to yield 2,4,6-trichloropyrimidine as a colorless to pale yellow solid.

Step 2: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde

This protocol is based on the Vilsmeier-Haack formylation of a pyrimidine precursor.

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide at 0 °C with stirring. A high molar ratio of POCl₃ to the pyrimidine substrate (e.g., 7:1 to 10:1) is crucial for this transformation.

-

To the freshly prepared Vilsmeier reagent, add 4,6-dihydroxypyrimidine portion-wise, ensuring the temperature is controlled.

-

After the addition is complete, the reaction mixture is slowly heated to and maintained at 85 °C for approximately 20 hours. The progress of the reaction should be monitored.

-

Upon completion, a yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde is formed.

-

The precipitate is collected by filtration using a Büchner funnel and dried.

-

The crude product can be further purified, for example, by treatment with sodium metabisulfite.

Step 3: Reduction of 2,4,6-Trichloropyrimidine-5-carbaldehyde to this compound

This is a general procedure for the selective reduction of an aldehyde to a primary alcohol using sodium borohydride.[2][3][4]

Materials:

-

2,4,6-Trichloropyrimidine-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)

-

Aqueous work-up solution (e.g., dilute hydrochloric acid or ammonium chloride solution)

-

Organic extraction solvent (e.g., Dichloromethane or Ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in a suitable anhydrous solvent such as methanol or a mixture of THF and methanol.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (typically 1.2-1.5 equivalents) to the stirred solution. The addition should be portion-wise to control any effervescence.

-

After the addition is complete, allow the reaction to stir at 0 °C for a period of time (e.g., 1-4 hours), monitoring the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of a dilute aqueous acid (e.g., 1M HCl) or a saturated ammonium chloride solution at 0 °C.

-

The aqueous layer is then extracted several times with an organic solvent like dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Caption: Synthesis pathway for this compound.

References

(2,4,6-Trichloropyrimidin-5-yl)methanol CAS number lookup

An In-depth Technical Guide to (2,4,6-Trichloropyrimidin-5-yl)methanol for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key intermediate in synthetic and medicinal chemistry. This document outlines its chemical properties, a detailed synthetic pathway with experimental protocols, and its applications in drug discovery.

Chemical Identity and Properties

This compound is a functionalized pyrimidine derivative. The presence of three reactive chlorine atoms and a primary alcohol group makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly for creating libraries of compounds in drug discovery programs.

It is important to note that there appear to be two CAS numbers associated with this compound in various chemical supplier databases. While both are listed for clarity, 1260682-15-2 is more frequently cited in recent documentation.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 1260682-15-2[1][2][3] or 56739-51-6[4] | Multiple Suppliers |

| Molecular Formula | C₅H₃Cl₃N₂O | Sunway Pharm Ltd.[2] |

| Molecular Weight | 213.45 g/mol | Sunway Pharm Ltd.[2] |

| IUPAC Name | This compound | - |

| Appearance | White to off-white solid (predicted) | - |

| Purity | Typically >97% | Sunway Pharm Ltd.[2] |

| Storage | Sealed in dry, Room Temperature | Sunway Pharm Ltd.[2] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process starting from barbituric acid. The first step involves a Vilsmeier-Haack type reaction to form the key intermediate, 2,4,6-trichloropyrimidine-5-carbaldehyde. The subsequent step is the selective reduction of the aldehyde group to a primary alcohol.

Experimental Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde (CAS: 50270-27-4)

This procedure is adapted from the Vilsmeier-Haack formylation of barbituric acid. This reaction simultaneously introduces the formyl group and substitutes the hydroxyl groups with chlorine.

-

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium metabisulfite (for purification)

-

Ice

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Büchner funnel and filtration apparatus

-

Fume hood

-

-

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, carefully add phosphorus oxychloride (POCl₃, ~7-10 molar equivalents) to N,N-Dimethylformamide (DMF). The reaction is exothermic and should be performed with caution in a fume hood.

-

Addition of Barbituric Acid: Once the Vilsmeier reagent is formed, add barbituric acid (1 molar equivalent) portion-wise to the mixture.

-

Heating Protocol:

-

Cautiously increase the temperature of the reaction mixture to 50°C and maintain for 6 hours. Sudden temperature changes can dramatically decrease the yield.

-

After 6 hours, slowly increase the temperature to 85°C. The mixture will typically change color from yellowish-white to red-yellow.

-

Maintain the reaction at 85°C for 20 hours. Strict control over reaction time and temperature is crucial for high yields.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture and carefully pour it over crushed ice. This will hydrolyze the excess POCl₃ and precipitate the product.

-

A yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde will form.

-

Filter the precipitate using a Büchner funnel, wash with cold water, and dry.

-

-

Purification: The crude product can be purified by treatment with sodium metabisulfite to remove impurities. The reported yield for this procedure is approximately 46%, with a melting point of 130-131°C.

-

Experimental Protocol 2: Reduction to this compound

This protocol describes a standard, mild reduction of an aromatic aldehyde to an alcohol using sodium borohydride (NaBH₄), which is selective for the aldehyde in the presence of the chloro-substituents on the pyrimidine ring.

-

Materials:

-

2,4,6-Trichloropyrimidine-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolution: Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde (1 molar equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, ~1.1-1.5 molar equivalents) portion-wise to the stirred solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir until the starting material is consumed (typically 1-3 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization.

-

Applications in Drug Development

The 2,4,6-trichloropyrimidine scaffold is a highly valuable core in medicinal chemistry. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for sequential and regioselective nucleophilic aromatic substitution (SɴAr) reactions. This enables the synthesis of di- and tri-substituted pyrimidines with diverse functionalities.

The workflow below illustrates the utility of this compound as a versatile starting point for creating a library of potential drug candidates.

This strategic approach allows for the systematic exploration of the chemical space around the pyrimidine core, which is a common motif in many approved drugs, including kinase inhibitors and other targeted therapies. The hydroxymethyl group at the C5 position provides an additional point for modification, further increasing the diversity of the synthesized compounds.

References

(2,4,6-Trichloropyrimidin-5-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of (2,4,6-Trichloropyrimidin-5-yl)methanol. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Molecular Structure and Properties

This compound is a substituted pyrimidine characterized by three chlorine atoms and a hydroxymethyl group attached to the pyrimidine ring. This substitution pattern imparts distinct chemical properties that make it a versatile intermediate in organic synthesis.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1260682-15-2 |

| Molecular Formula | C₅H₃Cl₃N₂O |

| Molecular Weight | 213.45 g/mol |

| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)Cl)CO |

| Physical Description | Solid (predicted) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis

The synthesis of this compound can be achieved in a two-step process starting from barbituric acid. The first step involves the formation of the key intermediate, 2,4,6-trichloropyrimidine-5-carbaldehyde, which is subsequently reduced to the desired alcohol.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack reaction procedures for the synthesis of the aldehyde precursor.

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium metabisulfite (for purification)

-

Round-bottom flask (3-necked)

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Büchner funnel

Procedure:

-

In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add phosphorus oxychloride (POCl₃) to N,N-Dimethylformamide (DMF) while cooling in an ice bath. The molar ratio of POCl₃ to barbituric acid should be in the range of 7:1 to 10:1.

-

Slowly add barbituric acid to the reaction mixture.

-

After the addition is complete, gradually raise the temperature to 50°C and maintain it for 6 hours.

-

Further, increase the temperature to 85°C and continue the reaction for 20 hours, monitoring the reaction progress.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice to precipitate the product.

-

Collect the yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde by filtration using a Büchner funnel.

-

Purify the crude product by treatment with sodium metabisulfite.

-

Dry the purified product. A yield of approximately 46% can be expected.

Quantitative Data for Precursor Synthesis:

| Parameter | Value |

| Starting Material | Barbituric acid |

| Reagents | POCl₃, DMF |

| Molar Ratio (POCl₃:Barbituric Acid) | 7:1 to 10:1 |

| Reaction Temperature | 50°C, then 85°C |

| Reaction Time | 6 hours at 50°C, 20 hours at 85°C |

| Product | 2,4,6-trichloropyrimidine-5-carbaldehyde |

| Yield | ~46% |

| Melting Point | 130-131°C |

Experimental Protocol: Reduction to this compound

This is a general protocol for the reduction of the aldehyde to the alcohol. The choice of reducing agent and reaction conditions may require optimization.

Materials:

-

2,4,6-Trichloropyrimidine-5-carbaldehyde

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄))

-

Anhydrous solvent (e.g., Methanol, Ethanol, Tetrahydrofuran (THF))

-

Round-bottom flask

-

Magnetic stirrer

-

Work-up reagents (e.g., water, dilute acid)

-

Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Spectroscopic Characterization

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | Singlet | 2H | -CH₂- (methylene) |

| ~5.5 | Singlet | 1H | -OH (hydroxyl) |

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~60 | -CH₂- (methylene) |

| ~120 | C5 (carbon attached to the hydroxymethyl group) |

| ~160 | C2, C4, C6 (carbons attached to chlorine) |

Potential Applications in Drug Development

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of many approved drugs.[1][2][3] Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[4]

The three reactive chlorine atoms on the pyrimidine ring of this compound offer multiple sites for nucleophilic substitution, allowing for the facile generation of diverse chemical libraries. The primary alcohol functional group provides a handle for further derivatization, such as esterification or etherification.

Potential Therapeutic Targets:

Given the prevalence of pyrimidine cores in kinase inhibitors, it is plausible that derivatives of this compound could be investigated as modulators of various protein kinases involved in cell signaling pathways. These pathways are often dysregulated in diseases such as cancer.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Logical Relationship for Drug Discovery Potential

Caption: Workflow for exploring the therapeutic potential of the title compound.

References

- 1. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]

- 2. In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. rsc.org [rsc.org]

The Pivotal Role of (2,4,6-Trichloropyrimidin-5-yl)methanol in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2,4,6-Trichloropyrimidin-5-yl)methanol , a highly functionalized pyrimidine derivative, serves as a versatile and crucial starting material in the synthesis of a wide array of complex heterocyclic compounds. Its trifunctional nature, featuring a reactive trichloropyrimidine core and a nucleophilic hydroxymethyl group, offers a unique platform for the strategic construction of molecules with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this important building block, with a focus on detailed experimental protocols and data presentation for researchers in the field.

Synthesis of the Core Scaffold

The journey to utilizing this compound begins with the synthesis of its precursor, 2,4,6-trichloropyrimidine-5-carbaldehyde. This is typically achieved through a Vilsmeier-Haack type reaction starting from barbituric acid. The subsequent reduction of the aldehyde functionality yields the desired this compound.

Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde

The synthesis of the aldehyde precursor is a critical first step. While various methods exist, a common and effective approach involves the reaction of barbituric acid with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde is as follows:

-

In a well-ventilated fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, add barbituric acid portion-wise to the stirred solution.

-

Once the addition of barbituric acid is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 2,4,6-trichloropyrimidine-5-carbaldehyde is collected by filtration, washed with cold water, and dried under vacuum.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Barbituric Acid | 128.09 | 1 | 1 |

| Phosphorus Oxychloride | 153.33 | 4-5 | 4-5 |

| N,N-Dimethylformamide | 73.09 | 4-5 | 4-5 |

Table 1: Typical Reagent Quantities for the Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde.

Reduction to this compound

The selective reduction of the aldehyde group in 2,4,6-trichloropyrimidine-5-carbaldehyde to a primary alcohol is a key transformation. Mild reducing agents are required to avoid unwanted reactions with the reactive chloro-substituents on the pyrimidine ring. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this purpose.[1][2]

Experimental Protocol:

A general procedure for the sodium borohydride reduction of an aldehyde can be adapted for this specific synthesis:[3]

-

Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.1-1.5 equivalents).

-

Continue stirring the reaction mixture at 0 °C for a specified period, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 2,4,6-Trichloropyrimidine-5-carbaldehyde | 211.43 | 1 | 1 |

| Sodium Borohydride | 37.83 | 1.1-1.5 | 1.1-1.5 |

Table 2: Typical Reagent Quantities for the Reduction to this compound.

Synthetic Utility and Downstream Reactions

The strategic importance of this compound lies in the differential reactivity of its functional groups. The three chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the primary alcohol offers a site for esterification, etherification, oxidation, or conversion to a leaving group for further nucleophilic attack. This allows for a modular and regioselective approach to the synthesis of highly substituted pyrimidines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring can be sequentially or selectively displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. The reactivity of these positions is influenced by the electronic effects of the pyrimidine nitrogen atoms and the substituent at C5. This regioselectivity is a powerful tool in the construction of complex molecular architectures.

Logical Workflow for SNAr Reactions:

Caption: Sequential SNAr on the pyrimidine core.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality of this compound provides another avenue for synthetic diversification.

-

Oxidation: The alcohol can be oxidized back to the aldehyde or further to a carboxylic acid, providing access to another set of functionalized pyrimidine building blocks.

-

Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides allows for the introduction of various ester and ether linkages.

-

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, facilitating subsequent nucleophilic substitution at the methylene carbon.

Synthetic Transformations of the Hydroxymethyl Group:

Caption: Reactivity of the hydroxymethyl group.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1][4] The ability to introduce diverse substituents with precise regiochemical control makes this compound an attractive starting material for the synthesis of novel drug candidates. Derivatives of 2,4,6-trichloropyrimidine have been investigated for a range of biological activities, including as kinase inhibitors, antiviral agents, and antibacterial agents.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of highly functionalized pyrimidine derivatives. Its synthesis from readily available starting materials and the orthogonal reactivity of its functional groups make it an important tool for researchers in organic synthesis, medicinal chemistry, and drug development. The detailed protocols and synthetic strategies presented in this guide are intended to empower scientists to effectively utilize this key building block in their research endeavors. Further exploration of the synthetic potential of this molecule is expected to lead to the discovery of novel compounds with important biological and material properties.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Reactivity of (2,4,6-Trichloropyrimidin-5-yl)methanol with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of (2,4,6-trichloropyrimidin-5-yl)methanol with a range of nucleophiles. Due to the limited availability of direct studies on this specific molecule, this guide draws upon established principles of nucleophilic aromatic substitution (SNAr) on the 2,4,6-trichloropyrimidine core and data from closely related 5-substituted analogues. The presence of the hydroxymethyl group at the C5 position is anticipated to influence the regioselectivity and reactivity of the pyrimidine ring.

Core Concepts: Reactivity of the Trichloropyrimidine Ring

The 2,4,6-trichloropyrimidine ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the three chlorine atoms and the inherent electron deficiency of the pyrimidine ring. T[1]his makes it a valuable scaffold in medicinal chemistry and materials science for the introduction of diverse functional groups.

The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2. T[1]his preferential reactivity at the C4 and C6 positions is attributed to the greater activation by the two ring nitrogen atoms. Nucleophilic attack at these positions results in the formation of a more stable Meisenheimer intermediate.

Influence of the 5-(Hydroxymethyl) Substituent

The hydroxymethyl group at the C5 position is expected to modulate the reactivity of the chlorine atoms. While the C5 position itself is generally unreactive towards nucleophilic substitution, the electronic and steric effects of the -CH2OH group can influence the adjacent C4 and C6 positions. The electron-donating character of the hydroxymethyl group may slightly decrease the overall electrophilicity of the ring compared to an unsubstituted 2,4,6-trichloropyrimidine. However, its steric bulk is minimal and unlikely to significantly hinder nucleophilic attack at the flanking positions.

Reaction with Nucleophiles: A Predictive Overview

Based on the general reactivity of polychlorinated pyrimidines, the reaction of this compound with various nucleophiles is expected to proceed with initial substitution at the C4 or C6 position. The specific outcomes and the potential for subsequent substitutions will depend on the nature of the nucleophile, the stoichiometry of the reactants, and the reaction conditions.

Reaction with Amine Nucleophiles

Primary and secondary amines are expected to readily displace one of the chlorine atoms at the C4 or C6 position. The reaction can often be controlled to yield monosubstituted products by using a 1:1 stoichiometry of the amine and the pyrimidine at moderate temperatures. The use of a base, such as triethylamine or diisopropylethylamine, is typically required to scavenge the HCl generated during the reaction.

Logical Workflow for Monosubstitution with Amines:

Caption: Predicted reaction pathway for monosubstitution with amine nucleophiles.

Further substitution at the remaining C2 or C6/C4 position would likely require more forcing conditions, such as higher temperatures or the use of a stronger base, to yield di- or tri-substituted products.

Reaction with Alkoxide and Phenoxide Nucleophiles

Alkoxides and phenoxides, being strong nucleophiles, are also predicted to displace the chlorine atoms at the C4 and C6 positions. These reactions are typically carried out by generating the alkoxide or phenoxide in situ using a strong base like sodium hydride or by using the corresponding sodium or potassium salt.

Reaction with Thiolate Nucleophiles

Thiolates are excellent nucleophiles and are expected to react readily with this compound to form thioether linkages at the C4 and C6 positions. Similar to alkoxides, these reactions are often performed using the pre-formed thiolate salt or by generating it in the presence of a base.

Quantitative Data Summary

| Nucleophile | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| bis(4-methoxybenzyl)amine | Et3N, BuOH, 75 °C | 4-(bis(4-methoxybenzyl)amino)-2,6-dichloropyrimidine | N/A | [2] |

| p-anisidine | Et3N, BuOH, DMSO, 95 °C | 2,6-dichloro-4-(p-anisidino)pyrimidine | N/A | [2] |

| Cyclohexylmethanol | Na, 170 °C | 4-(Cyclohexylmethoxy)-2,6-dichloropyrimidine | N/A | [2] |

| 4-Substituted Anilines | EtOH, reflux | 4-(Arylamino)-2,6-dichloropyrimidines | Variable | [3] |

Experimental Protocols

The following are generalized experimental protocols for key nucleophilic substitution reactions on a 2,4,6-trichloropyrimidine core. These should be adapted and optimized for reactions with this compound.

General Procedure for Monosubstitution with an Amine

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran is added the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq). The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Experimental Workflow Diagram:

Caption: General experimental workflow for amine substitution.

Synthesis of the Starting Material: this compound

The synthesis of 5-substituted 2,4,6-trichloropyrimidines can be achieved from barbituric acid through a modified Vilsmeier-Haack reaction. While the direct synthesis of this compound is not explicitly detailed, a similar procedure for the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde from barbituric acid using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) has been reported. A subsequent reduction of the aldehyde would yield the desired starting material.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the title compound.

Conclusion and Future Outlook

This compound represents a versatile, yet underexplored, building block in synthetic chemistry. The principles of nucleophilic aromatic substitution on the pyrimidine core provide a strong predictive framework for its reactivity. The primary substitution is expected to occur regioselectively at the C4 and C6 positions. Further experimental investigation is necessary to fully elucidate the reactivity profile of this compound and to establish optimized protocols for the synthesis of its derivatives. Such studies would be highly valuable for the development of novel pharmaceuticals and functional materials.

References

An In-depth Technical Guide on the Stability and Storage of (2,4,6-Trichloropyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2,4,6-Trichloropyrimidin-5-yl)methanol. Given the reactive nature of this chlorinated heterocyclic compound, a thorough understanding of its stability profile is crucial for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized materials.

Core Chemical Properties and Stability Profile

This compound is a functionalized pyrimidine derivative characterized by a highly electron-deficient aromatic ring due to the presence of three chlorine atoms. This chemical feature dictates its reactivity and stability. The primary degradation pathway for this compound is anticipated to be through nucleophilic aromatic substitution (SNAr) reactions, with hydrolysis being a key concern.

Key Stability Concerns:

-

Hydrolysis: The chlorine atoms on the pyrimidine ring are susceptible to displacement by water, leading to the formation of hydroxypyrimidine derivatives. The rate of hydrolysis is influenced by pH and temperature. The reactivity of the chlorine atoms to nucleophilic substitution generally follows the order C4(6) > C2.[1]

-

Nucleophilic Attack: Besides water, other nucleophiles such as amines, alcohols, and thiols can readily react with the compound, leading to the substitution of the chloro groups.[1]

-

Thermal Decomposition: Elevated temperatures can lead to decomposition, potentially generating hazardous byproducts such as hydrogen chloride, nitrogen oxides, and carbon monoxide.

-

Photostability: While specific data is not available for this compound, halogenated organic molecules can be susceptible to photodegradation.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended based on general guidelines for reactive chlorinated heterocycles:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. For long-term storage, a freezer at -20°C is advisable.[2] | Minimizes thermal degradation and slows down potential hydrolytic decomposition. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents reaction with atmospheric moisture and oxygen. |

| Container | Keep in a tightly closed, sealed container. | Protects from moisture and atmospheric contaminants. |

| Environment | Store in a dry, well-ventilated area. | Prevents absorption of moisture (hygroscopic nature). |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be sequential hydrolysis, where the chlorine atoms are replaced by hydroxyl groups. The electron-withdrawing nature of the pyrimidine ring makes it susceptible to nucleophilic attack by water.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should involve forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods used.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[3][4] The following conditions are recommended:

| Stress Condition | Proposed Protocol |

| Acidic Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Incubate at 60°C for 24-48 hours. Neutralize the solution before analysis. |

| Basic Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent. Incubate at 60°C for 24-48 hours. Neutralize the solution before analysis. |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80°C for 48 hours in a controlled oven. |

| Photostability | Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended technique.

HPLC Method Parameters (A starting point for development):

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a suitable wavelength (e.g., 225 nm)[5] |

| Column Temperature | Ambient or controlled at 25-30°C |

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by the ability of the method to resolve the parent compound from all degradation products formed during forced degradation studies.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of this compound.

Conclusion

This compound is a reactive intermediate that requires careful handling and storage to maintain its chemical integrity. The primary stability concerns are hydrolysis and thermal decomposition. Adherence to the recommended storage conditions—cool, dry, and under an inert atmosphere—is critical. A robust stability testing program, including forced degradation studies and the use of a validated stability-indicating HPLC method, is essential to fully characterize its stability profile and ensure its suitability for research and drug development applications.

References

- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 2. Aromatic Nucleophilic Substitution Reactions · Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles [zenodo.org]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation [sgs.com]

- 5. jetir.org [jetir.org]

Spectroscopic and Synthetic Profile of (2,4,6-Trichloropyrimidin-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel compound (2,4,6-trichloropyrimidin-5-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this document combines established knowledge of related pyrimidine derivatives with theoretical predictions to offer a comprehensive analytical profile. This guide is intended to support research and development activities by providing a foundational understanding of the compound's structural and chemical characteristics.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of structurally similar compounds and are pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8 - 5.0 | Singlet | 2H | -CH₂OH |

| ~5.5 - 6.0 | Triplet (broad) | 1H | -OH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~60 - 65 | -CH₂OH |

| ~120 - 125 | C5 |

| ~160 - 165 | C2, C4, C6 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (alcohol) |

| 3000 - 2850 | Medium | C-H stretch (alkane) |

| 1600 - 1550 | Medium-Strong | C=N stretch (pyrimidine ring) |

| 1450 - 1400 | Medium | C-C stretch (pyrimidine ring) |

| 1100 - 1000 | Strong | C-O stretch (primary alcohol) |

| 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 212/214/216 | High | [M]⁺ (Molecular ion with isotopic pattern for 3 Cl atoms) |

| 181/183/185 | Medium | [M - CH₂OH]⁺ |

| 146/148 | Medium | [M - CH₂OH - Cl]⁺ |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following section outlines a proposed synthetic route and the general methodologies for acquiring the spectroscopic data for this compound.

Proposed Synthesis

The synthesis of this compound can be approached through the reduction of its corresponding aldehyde, 2,4,6-trichloropyrimidine-5-carbaldehyde.

Reaction Scheme:

Materials:

-

2,4,6-trichloropyrimidine-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (as solvent)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add sodium borohydride to the solution in small portions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography on silica gel.

Spectroscopic Analysis Methodology

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

-

The sample should be dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

IR spectra should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data should be reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Mass spectra should be obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample should be introduced via a direct insertion probe or through a gas chromatograph.

-

The mass-to-charge ratio (m/z) of the fragments should be reported.

Logical Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (2,4,6-Trichloropyrimidin-5-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyura cross-coupling reaction for the derivatization of (2,4,6-trichloropyrimidin-5-yl)methanol. This protocol is designed to facilitate the synthesis of novel pyrimidine-based compounds, which are of significant interest in medicinal chemistry and drug discovery. The information is curated for professionals in chemical synthesis and drug development, offering detailed methodologies, expected outcomes, and the biological relevance of the synthesized compounds.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The Suzuki-Miyura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds, enabling the introduction of a wide variety of substituents onto the pyrimidine ring. This allows for the rapid generation of compound libraries for screening and lead optimization.

For polychlorinated pyrimidines, such as this compound, the Suzuki coupling offers a pathway to selectively introduce aryl, heteroaryl, or other organic moieties. The regioselectivity of the coupling is a key consideration. In 2,4,6-trichloropyrimidines, the chlorine atoms at the C4 and C6 positions are generally more reactive towards oxidative addition by the palladium catalyst than the chlorine at the C2 position.[1][2] The presence of a substituent at the C5 position can further influence this selectivity, primarily due to steric effects.[1][2]

This document provides protocols adapted from the successful site-selective Suzuki coupling of the closely related 2,4,5,6-tetrachloropyrimidine, which serves as an excellent model for the target substrate.[3][4]

Regioselectivity in the Suzuki Coupling of Polychlorinated Pyrimidines

The Suzuki-Miyura coupling on polychlorinated pyrimidines proceeds with a predictable regioselectivity, primarily governed by the electronic and steric environment of the carbon-chlorine bonds. The established order of reactivity for Suzuki coupling on the trichloropyrimidine core is C4/C6 > C2. This preferential reactivity allows for a stepwise and controlled functionalization of the pyrimidine ring.

By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve mono-, di-, or tri-substituted products. For the synthesis of 4,6-diaryl derivatives of this compound, a di-substitution at the more reactive C4 and C6 positions would be the expected outcome when using at least two equivalents of the boronic acid. The chlorine at the C2 position would likely remain, providing a handle for further diversification if desired.

Data Presentation: Suzuki Coupling of Polychloropyrimidines

The following tables summarize the yields of Suzuki coupling reactions performed on 2,4,5,6-tetrachloropyrimidine, a close analog of this compound. These data, adapted from the literature, provide a strong predictive basis for the expected outcomes with the target substrate.[3][4]

Table 1: Synthesis of 4,6-Diaryl-2,5-dichloropyrimidines [3][4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 82 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ (1.25) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₂Cl₂ (1.25) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 83 |

Table 2: Synthesis of 2,4,6-Triaryl-5-chloropyrimidines [3][4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (2.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (5.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 82 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ (5.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 80 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₂Cl₂ (5.0) | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 84 |

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki coupling of polychlorinated pyrimidines and should be considered as a starting point for the optimization of the reaction with this compound.[3][4][5]

Protocol 1: Synthesis of 4,6-Diaryl-2-chloro-5-(hydroxymethyl)pyrimidines

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

-

Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting pyrimidine).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,6-diaryl-2-chloro-5-(hydroxymethyl)pyrimidine.

Protocol 2: Synthesis of 2,4,6-Triaryl-5-(hydroxymethyl)pyrimidines

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (3.3 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Potassium carbonate (K₂CO₃) (4.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Follow steps 1-3 from Protocol 1, adjusting the stoichiometry of the arylboronic acid and base as indicated above.

-

Heat the reaction mixture to 100 °C with vigorous stirring. A higher temperature and catalyst loading may be required for the third coupling at the C2 position.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may require a longer duration (12-24 hours) for complete conversion.

-

Follow the work-up and purification steps (6-9) from Protocol 1 to isolate the desired 2,4,6-triaryl-5-(hydroxymethyl)pyrimidine.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the Suzuki coupling of this compound.

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine | Semantic Scholar [semanticscholar.org]

- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (2,4,6-Trichloropyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of cancer and other diseases.[1][2] (2,4,6-Trichloropyrimidin-5-yl)methanol is a versatile starting material for the synthesis of a diverse range of pyrimidine-based kinase inhibitors. The three chlorine atoms on the pyrimidine ring possess differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The hydroxymethyl group at the C5 position provides an additional site for modification, further expanding the chemical space for inhibitor design.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors using this compound as a key building block. It also includes representative data on the biological activity of resulting compounds and visualizations of relevant signaling pathways.

Synthetic Strategy Overview

The general synthetic approach involves a stepwise substitution of the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring with various amine nucleophiles. The order of substitution can be controlled by carefully selecting the reaction conditions, such as temperature and the nature of the base. Typically, the chlorine at the C4 position is the most reactive, followed by the C2 and C6 positions.

A common strategy is to first introduce a key pharmacophore at the C4 position, followed by the introduction of a different amine at the C2 or C6 position to fine-tune the inhibitor's properties. The hydroxymethyl group at C5 can be protected if necessary or utilized for further derivatization.

Experimental Protocols

Protocol 1: Synthesis of a Disubstituted Pyrimidine Intermediate

This protocol describes the synthesis of a key intermediate where the C4 and C2 positions of this compound are sequentially substituted with two different amines. This intermediate can then be further modified at the C6 position to generate a library of kinase inhibitors.

Step 1: Monosubstitution at the C4 Position

-

Reaction: To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane, is added the first amine (Amine 1, 1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Conditions: The reaction mixture is stirred at a temperature ranging from 0 °C to room temperature for 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the C4-substituted intermediate.

Step 2: Disubstitution at the C2 Position

-

Reaction: The C4-substituted intermediate (1.0 eq) is dissolved in a high-boiling point solvent such as n-butanol or 1-pentanol. The second amine (Amine 2, 1.5 eq) and a base like TEA or DIPEA (2.0 eq) are added to the solution.

-

Conditions: The reaction mixture is heated to a temperature between 100 °C and 140 °C for 4-12 hours. Reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the desired C2, C4-disubstituted pyrimidine intermediate.

Protocol 2: Synthesis of a Trisubstituted Pyrimidine Kinase Inhibitor

This protocol outlines the final step in the synthesis of a trisubstituted pyrimidine kinase inhibitor by introducing a third amine at the C6 position of the disubstituted intermediate from Protocol 1.

-

Reaction: The C2, C4-disubstituted pyrimidine intermediate (1.0 eq) is dissolved in a suitable solvent like n-pentanol. The third amine (Amine 3, 2.0 eq) is added to the solution.

-

Conditions: The reaction mixture is heated at an elevated temperature, typically around 140 °C, for 2-6 hours. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is cooled and diluted with brine. The aqueous phase is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by silica gel column chromatography to yield the trisubstituted pyrimidine kinase inhibitor.

Data Presentation

The following tables summarize representative quantitative data for pyrimidine-based kinase inhibitors. While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the provided data for structurally related compounds illustrates the potential potency and selectivity that can be achieved.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine-Based Inhibitors

| Compound ID | Target Kinase | IC50 (nM) |

| Compound A | Aurora A | <10 |

| Compound B | Aurora B | 25 |

| Compound C | FGFR1 | 5 |

| Compound D | PDGFRβ | 15 |

| Compound E | VEGFR2 | 8 |

Table 2: Cellular Activity of Representative Pyrimidine-Based Kinase Inhibitors

| Compound ID | Cell Line | Proliferation IC50 (nM) |

| Compound A | HCT116 | <50 |

| Compound B | HeLa | 120 |

| Compound C | NCI-H460 | 35 |

| Compound D | A549 | 80 |

| Compound E | MCF7 | 65 |

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by kinase inhibitors derived from pyrimidine scaffolds.

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Caption: FGFR Signaling Pathway and Inhibition.

Caption: PDGFR Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors from this compound.

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Amination of (2,4,6-Trichloropyrimidin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental guidelines for the amination of (2,4,6-trichloropyrimidin-5-yl)methanol, a versatile building block in medicinal chemistry. The protocols described herein focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination, offering pathways to synthesize a diverse range of 5-(hydroxymethyl)pyrimidin-2,4,6-triamine derivatives.

Introduction

The pyrimidine scaffold is a privileged motif in a vast number of biologically active compounds. Functionalization of the pyrimidine ring through amination is a key strategy in the development of novel therapeutics, including kinase inhibitors and other targeted agents. The starting material, this compound, presents a unique synthetic challenge due to the presence of a reactive hydroxymethyl group at the C5 position. This functional group may interfere with standard amination conditions. These application notes provide two primary strategies to address this: direct amination under carefully controlled conditions and a protecting group-based approach for broader substrate scope and potentially cleaner reactions.

Data Presentation

The following tables summarize typical reaction conditions for the amination of chloropyrimidines, which can be adapted for this compound. Optimization will be necessary for specific substrates and amines.

Table 1: Typical Conditions for Nucleophilic Aromatic Substitution (SNAr)

| Parameter | Condition | Notes |

| Starting Material | This compound | Or its protected derivative |

| Amine | 1.1 - 2.0 equivalents | Primary or secondary amines |

| Base | 1.5 - 3.0 equivalents | K₂CO₃, Cs₂CO₃, or DIPEA |

| Solvent | Anhydrous DMF, Dioxane, or Acetonitrile | Ensure anhydrous conditions |

| Temperature | 80 - 140 °C | Higher temperatures may be needed for less reactive amines |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS |

Table 2: Typical Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination

| Parameter | Condition | Notes |

| Starting Material | This compound | Or its protected derivative |

| Amine | 1.1 - 1.5 equivalents | Aromatic or aliphatic amines |

| Palladium Precatalyst | 2 - 5 mol% | e.g., Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | 4 - 10 mol% | e.g., Xantphos, BINAP, DavePhos |

| Base | 1.2 - 2.0 equivalents | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Anhydrous Toluene or Dioxane | Must be deoxygenated |

| Temperature | 80 - 120 °C | Optimization is crucial |

| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS |

Experimental Protocols

Protocol 1: Direct Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the direct amination of this compound. Caution is advised as the hydroxymethyl group may undergo side reactions, such as deprotonation by the base. Using a milder base like K₂CO₃ or DIPEA is recommended.

Materials:

-

This compound

-

Amine of choice

-

DIPEA (N,N-Diisopropylethylamine) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Add anhydrous DMF to dissolve the starting material.

-

Add the desired amine (1.2 eq.) to the solution.

-

Add DIPEA (2.0 eq.) or anhydrous K₂CO₃ (2.5 eq.) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.

Protocol 2: Amination via a Protecting Group Strategy

To avoid potential side reactions with the hydroxymethyl group, a protection-deprotection strategy is recommended, especially when using stronger bases or more sensitive amines. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable protecting group.

Part A: Protection of the Hydroxymethyl Group

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous DCM in a dry flask under an inert atmosphere.

-

Add imidazole (2.5 eq.) and stir until dissolved.

-

Add TBDMSCl (1.2 eq.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (5-(((tert-butyldimethylsilyl)oxy)methyl)-2,4,6-trichloropyrimidine).

Part B: Buchwald-Hartwig Amination of the Protected Substrate

Materials:

-

(5-(((tert-butyldimethylsilyl)oxy)methyl)-2,4,6-trichloropyrimidine)

-

Amine of choice

-

Pd₂(dba)₃

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous and deoxygenated Toluene

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the protected pyrimidine (1.0 eq.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

-

Add NaOtBu (1.5 eq.).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous, deoxygenated toluene via syringe, followed by the amine (1.2 eq.).

-

Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Part C: Deprotection of the Silyl Ether

Materials:

-

Protected aminated product

-

Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the purified, protected aminated product in THF.

-

Add TBAF solution (1.5 eq.) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture.

-

Purify the residue by flash column chromatography to obtain the final aminated this compound derivative.

Mandatory Visualization

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,4,6-Trichloropyrimidin-5-yl)methanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,4,6-trichloropyrimidin-5-yl)methanol. The content is designed to address common challenges and provide practical solutions to overcome low yields and other experimental issues.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis, categorized by the reaction step.

Step 1: Vilsmeier-Haack Formylation of 2,4,6-Trichloropyrimidine

The initial step in the synthesis is the formylation of a suitable pyrimidine precursor to yield 2,4,6-trichloropyrimidine-5-carbaldehyde. The Vilsmeier-Haack reaction, employing reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a common method for this transformation.

Issue 1: Low or No Conversion of Starting Material

-

Question: I am observing a low conversion rate of my starting pyrimidine to the desired carbaldehyde. What are the potential causes and solutions?

-

Answer: Low conversion in a Vilsmeier-Haack reaction can stem from several factors:

-

Reagent Quality: Ensure that the POCl₃ and DMF are of high purity and anhydrous. Moisture can decompose the Vilsmeier reagent.

-

Reaction Temperature: The reaction temperature is critical. While the Vilsmeier reagent is typically formed at low temperatures (0-10 °C), the formylation step may require heating. The optimal temperature should be determined empirically, but temperatures that are too high can lead to decomposition.

-

Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Stoichiometry: Ensure the correct molar ratios of the reagents are being used. An excess of the Vilsmeier reagent is often necessary.

-

Issue 2: Formation of Multiple Products and Side Reactions

-

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. How can I improve the selectivity of the formylation reaction?

-

Answer: The formation of multiple products can be due to the high reactivity of the pyrimidine ring or side reactions of the Vilsmeier reagent.

-

Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature may improve selectivity.

-

Order of Addition: The order in which the reagents are added can influence the outcome. Typically, the Vilsmeier reagent is prepared first, and then the pyrimidine substrate is added slowly.

-

Solvent Choice: While DMF often serves as both a reagent and a solvent, in some cases, using an inert co-solvent like dichloroethane or chloroform can help control the reaction.

-

Step 2: Reduction of 2,4,6-Trichloropyrimidine-5-carbaldehyde to this compound

The second step involves the reduction of the aldehyde functional group to a primary alcohol.

Issue 1: Low Yield of the Desired Alcohol

-

Question: I am experiencing a low yield in the reduction of 2,4,6-trichloropyrimidine-5-carbaldehyde. What are the likely reasons?

-

Answer: Low yield in this reduction step can be attributed to several factors:

-

Choice of Reducing Agent: A mild reducing agent like sodium borohydride (NaBH₄) is generally preferred for this reaction to avoid the reduction of the chloro substituents on the pyrimidine ring. Stronger reducing agents like lithium aluminum hydride (LAH) can lead to dehalogenation and other side reactions.

-

Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reducing agent, low temperature, or short reaction time. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Side Reactions: The highly electron-deficient nature of the trichloropyrimidine ring can make it susceptible to nucleophilic attack, even from a mild hydride source, potentially leading to decomposition or side products.

-

Work-up Procedure: The work-up is crucial for isolating the product. Inadequate quenching of the excess reducing agent or improper pH adjustment can lead to product loss.

-

Issue 2: Presence of Impurities in the Final Product

-

Question: After purification, my final product is still impure. What are the common impurities and how can I remove them?

-

Answer: Common impurities can include unreacted starting material, over-reduced byproducts (dehalogenated species if a strong reducing agent is used), and borate esters from the work-up.

-

Purification Technique: Recrystallization is often an effective method for purifying the final product. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexane mixtures.

-

Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the desired product from impurities with different polarities.

-

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthesis route for this compound?

A1: A common and effective synthesis route involves a two-step process:

-

Formylation: The Vilsmeier-Haack formylation of a suitable 2,4,6-trichloropyrimidine precursor using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to produce 2,4,6-trichloropyrimidine-5-carbaldehyde.

-

Reduction: The selective reduction of the resulting aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Q2: Why is sodium borohydride (NaBH₄) preferred over lithium aluminum hydride (LAH) for the reduction step?